Product packaging for Caulerpenyne(Cat. No.:CAS No. 70000-22-5)

Caulerpenyne

Cat. No.: B1231210
CAS No.: 70000-22-5
M. Wt: 374.4 g/mol
InChI Key: INZBEAIXTUMDIW-WXBLODKZSA-N
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Description

Historical Context of Caulerpenyne Discovery and Initial Characterization

The initial identification of this compound, a sesquiterpenoid, dates back to 1978 when its structure was first elucidated from the green alga Caulerpa prolifera. ekt.gr This discovery marked a significant step in the field of marine natural products. This compound is a secondary metabolite characterized by a linear sesquiterpene skeleton. nih.gov While it is produced by all algae in the order Caulerpales, its concentration can vary significantly between species. usda.gov

A major catalyst for intensive research into this compound was the discovery in 1984 of an invasive, cold-tolerant strain of Caulerpa taxifolia in the Mediterranean Sea, near the Oceanographic Museum of Monaco. mnhn.frsi.educabidigitallibrary.org This invasive alga, which spread rapidly, was found to contain high concentrations of this compound, often more so than its tropical counterparts. usda.govifremer.fr This observation led to numerous studies focusing on the compound's role in the alga's successful invasion and its broader ecological impacts. mnhn.fr The invasive strain, believed to be a clone of a single plant bred in an aquarium, exhibited characteristics that made it a significant threat to native marine ecosystems. usda.govcabidigitallibrary.org

Significance of this compound as a Marine Natural Product

This compound is a pivotal compound in the chemical defense mechanisms of Caulerpa species. Its primary ecological role is to deter herbivory and prevent the growth of other competing organisms. usda.govucr.edu The high levels of this compound in the invasive Caulerpa taxifolia are thought to be a key factor in its ability to outcompete and smother native seagrass and other benthic communities. cabidigitallibrary.orgucr.edu

The significance of this compound extends to the broader food web. Fish, such as the Mediterranean bream, that consume Caulerpa can accumulate the toxin in their tissues, rendering them unsuitable for human consumption. ucr.edu Furthermore, when the algal thallus is damaged, this compound can be transformed into more potent and toxic derivatives, such as oxytoxins, which enhances its defensive capabilities. nih.govcsic.es

Beyond its ecological functions, this compound has attracted considerable interest from the scientific community for its diverse biological activities. Research has demonstrated its potential in pharmacological applications, including antiproliferative effects on various tumor cell lines. westernregionalpanel.orgnih.govacs.org Studies have also highlighted its cytotoxic, antibiotic, antiviral, and phytotoxic properties, making it a subject of ongoing investigation for potential therapeutic uses. researchgate.net

Overview of Research Trajectories on this compound

Research on this compound has followed several distinct yet interconnected trajectories since its discovery.

Ecological and Invasion Biology: A significant portion of research has been driven by the ecological crisis caused by invasive Caulerpa species. These studies focus on how this compound contributes to the algae's invasive success, its impact on native flora and fauna, and its transfer through marine food webs. usda.govcabidigitallibrary.orgucr.edu This includes investigating the seasonal variations in this compound content and its concentration in different parts of the alga. ekt.grcsic.es

Chemical and Synthetic Chemistry: Another major research avenue involves the chemical properties of this compound. This includes the study of its biosynthesis within the alga and its enzymatic transformation into other bioactive compounds, like oxytoxins, upon tissue damage. nih.govcsic.es Furthermore, chemists have pursued the total synthesis of this compound and its analogues to enable more extensive biological testing and to develop novel chemical structures. acs.org

Pharmacological and Toxicological Studies: The potent bioactivities of this compound have spurred extensive pharmacological research. Scientists are exploring its anticancer properties, with studies demonstrating its ability to inhibit the proliferation of cancer cells. nih.govacs.orgnutricion.org Its neurotoxic effects are also under investigation, prompted by reports of neurological issues in individuals who accidentally consumed Caulerpa taxifolia. researchgate.net Research in this area also examines the compound's effects at a cellular level, such as its impact on the development of sea urchin embryos. ifremer.fr

The multifaceted nature of this compound continues to make it a compound of high interest, bridging the fields of marine ecology, chemical biology, and pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O6 B1231210 Caulerpenyne CAS No. 70000-22-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70000-22-5

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

[(1E,3Z,4S,6E)-4-acetyloxy-3-(acetyloxymethylidene)-7,11-dimethyldodeca-1,6,10-trien-8-ynyl] acetate

InChI

InChI=1S/C21H26O6/c1-15(2)8-7-9-16(3)10-11-21(27-19(6)24)20(14-26-18(5)23)12-13-25-17(4)22/h8,10,12-14,21H,11H2,1-6H3/b13-12+,16-10+,20-14-/t21-/m0/s1

InChI Key

INZBEAIXTUMDIW-WXBLODKZSA-N

SMILES

CC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C

Isomeric SMILES

CC(=CC#C/C(=C/C[C@@H](/C(=C\OC(=O)C)/C=C/OC(=O)C)OC(=O)C)/C)C

Canonical SMILES

CC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C

Synonyms

3-((acetyloxy)methylene)-7,11-dimethyl-1,6,10-dodecatrien-8-yne-1,4-diol diacetate
caulerpenyne

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Caulerpenyne

Distribution Across Caulerpa Genus Species

Caulerpenyne has been identified as a major metabolite in numerous Caulerpa species. ucsd.edu However, its concentration differs markedly between them. Studies comparing the native Mediterranean species C. prolifera with the invasive species C. taxifolia and C. racemosa have revealed significant variations in this compound content. csic.esresearchgate.net Generally, concentrations are higher in the upright, leaf-like structures (fronds) than in the creeping stems (stolons). csic.escore.ac.uk

Caulerpa taxifolia, particularly the invasive aquarium strain that has spread in the Mediterranean Sea, produces this compound as its most abundant cytotoxic sesquiterpene. ucr.eduresearchgate.net Research indicates that the concentration of this compound in C. taxifolia is consistently high, though subject to variation. For instance, concentrations have been observed to be 2 to 10 times higher in the fronds than in the stolons, depending on the time of year. csic.es

Seasonal changes significantly impact this compound levels. In one study conducted between 1999 and 2000, maximum concentrations were recorded in the autumn (September/November), with minimum values occurring in the spring (April/May). researchgate.netnih.gov Another study noted a peak value in fronds in May, followed by a slight decrease until the beginning of winter. csic.es Competition with other marine plants, such as the seagrass Posidonia oceanica, also appears to influence its production. As competition increases, C. taxifolia seems to prioritize vegetative growth (increasing frond length) over the production of secondary metabolites, leading to lower this compound contents. researchgate.netnih.gov The invasive Mediterranean strain of C. taxifolia has been found to have higher concentrations of defensive chemical metabolites compared to its tropical counterparts. iucngisd.org

Caulerpa prolifera is a native species in the Mediterranean Sea and other warm-temperate to tropical waters. csic.essi.edupublish.csiro.au Interestingly, studies have shown that under similar climatic conditions, the native C. prolifera can have a higher mean this compound content than the invasive species C. taxifolia and C. racemosa. csic.es In a study in Mallorca, C. prolifera had a mean this compound content of 7.29% of frond dry weight, compared to 5.47% in C. taxifolia. csic.esresearchgate.net

Similar to C. taxifolia, the fronds of C. prolifera contain higher concentrations of this compound than the stolons. csic.es Seasonal variations are also evident, with one study noting a reduction in this compound content in the fronds from May to October, while the stolons showed no clear seasonal pattern. csic.es Another study observed the highest this compound content in April. ekt.gr The levels of this compound in C. prolifera have been positively correlated with the densities of the Caulerpa-feeding gastropod Ascobulla fragilis, suggesting a potential induced defense mechanism. csic.es

Caulerpa racemosa, another species that has become invasive in the Mediterranean, generally exhibits lower concentrations of this compound compared to both C. prolifera and C. taxifolia. csic.eswikipedia.org One study reported that C. taxifolia contained 35 to 80 times more this compound than C. racemosa, depending on the season. researchgate.netnih.gov Another study found the mean this compound content in C. racemosa fronds to be significantly lower, at 0.43% of dry weight. csic.esresearchgate.net However, some research using different extraction methods suggests the concentration in C. racemosa might only be twice as low as that in C. taxifolia. osupytheas.fr

In C. racemosa, the this compound content in the fronds remains relatively constant throughout the year. csic.es In contrast, the stolons display a distinct seasonal pattern, with content increasing in the spring, peaking at the end of summer, and decreasing during winter. csic.es this compound has also been reported in other Caulerpa species, such as Caulerpa brownii. ucsd.edunih.gov

Interactive Table: Mean this compound Content in Caulerpa Species (Data from a study in Mallorca, Western Mediterranean)

SpeciesPlant PartMean this compound Content (% of Dry Weight)
Caulerpa proliferaFronds7.29 ± 0.64
Caulerpa taxifoliaFronds5.47 ± 0.32
Caulerpa racemosaFronds0.43 ± 0.07
Caulerpa proliferaStolonsLower than fronds
Caulerpa taxifoliaStolonsLower than fronds
Caulerpa racemosaStolonsNo significant difference from fronds

Source: Box et al., 2010. csic.esresearchgate.net

This compound Content in Caulerpa prolifera

Geographic and Habitat-Specific Variations in this compound Occurrence

The production of this compound in Caulerpa species is not static but varies depending on environmental factors, including geography, habitat, and season. The invasive strain of C. taxifolia in the Mediterranean, for example, can tolerate a wide range of temperatures (from 7°C to 32.5°C) and is found on diverse substrates like rock, sand, and mud. iucngisd.orgcabidigitallibrary.org This adaptability influences its metabolic processes, including toxin production.

Studies have documented clear seasonal patterns. For both C. taxifolia and C. racemosa, this compound concentrations can be highest in the autumn and lowest in the spring. researchgate.netnih.gov In C. taxifolia fronds, a peak was observed in May, while in C. racemosa stolons, the maximum was reached at the end of summer. csic.es

Habitat, particularly the level of competition with other species, also plays a crucial role. Research on C. taxifolia and C. racemosa growing in proximity to the seagrass Posidonia oceanica revealed that this compound content decreased as the level of competition increased. researchgate.netnih.gov This suggests a trade-off where the algae allocate more resources to rapid growth to compete for light rather than to chemical defense. researchgate.netnih.gov

Association with Invasive Algal Species Dynamics

This compound is a key factor in the invasive success of species like C. taxifolia and C. racemosa. ucr.edu The compound acts as a chemical defense, deterring grazing by most herbivores in temperate regions like the Mediterranean, where native fauna have not evolved an immunity to these toxins. iucngisd.orgwesternregionalpanel.org This lack of natural predators allows the invasive algae to grow unchecked. ucanr.edu

The toxic effects of this compound contribute to the ability of invasive Caulerpa to outcompete and smother native seaweeds, seagrasses, and sessile invertebrate communities. ucr.eduiucngisd.org This leads to the formation of dense, monospecific meadows that drastically reduce local biodiversity and alter fish habitats. ucr.eduiucngisd.org The presence of this compound in C. racemosa can also retard the growth of epiphytic algae, which in turn alters the feeding habits of herbivorous amphipods that rely on these epiphytes as a food source. ieo.es While the wound-activated transformation of this compound into more reactive compounds is a rapid and efficient defense mechanism, it is comparable among invasive and non-invasive Caulerpa species, suggesting it may not be the sole key to their invasive success. nih.gov

Biosynthesis and Intracellular Compartmentation of Caulerpenyne

Elucidation of the Methyl-Erythritol-4-Phosphate (MEP) Pathway in Caulerpenyne Biosynthesis

The biosynthesis of the fifteen-carbon sesquiterpene backbone of this compound in the green macroalga Caulerpa taxifolia has been shown to proceed via the methyl-erythritol-4-phosphate (MEP) pathway. acs.orgnih.gov This pathway is distinct from the mevalonate (B85504) (MVA) pathway, which is typically responsible for sesquiterpene synthesis in the cytoplasm of higher plants. acs.org

The elucidation of this pathway was achieved through labeling studies on intact algae. acs.orguchicago.edu In these experiments, C. taxifolia was grown under mixotrophic conditions and supplied with stable-isotope-labeled precursors, specifically 1-¹³C-acetate and ¹³CO₂. acs.orgacs.org Analysis of the resulting this compound revealed that ¹³CO₂ was incorporated into the sesquiterpene backbone, which is consistent with a biosynthetic route located within the chloroplasts where CO₂ is fixed during photosynthesis. rwu.eduuchicago.edu Conversely, when ¹³C-labeled acetate (B1210297) was provided, it was not significantly incorporated into the terpene skeleton. oup.com This pattern of isotope incorporation strongly indicates that the MEP pathway, which utilizes primary metabolites from photosynthesis, is the operative route for producing the isoprenoid precursors of this compound. acs.orgoup.com This finding is significant as it shows that C. taxifolia does not follow the general route for sesquiterpene biosynthesis found in higher plants. acs.org

Precursor AdministeredObservationConclusion
¹³CO₂Significant labeling of the sesquiterpene backbone. acs.orguchicago.eduThe backbone is synthesized in the chloroplast where CO₂ fixation occurs. rwu.edu
1-¹³C-acetateNo significant labeling of the sesquiterpene backbone. oup.comThe MVA pathway is not the primary source for the sesquiterpene backbone. acs.org

Role of Chloroplasts in Sesquiterpene Backbone Formation

The formation of the this compound sesquiterpene backbone occurs within the chloroplasts. rwu.eduacs.org This organelle houses the MEP pathway, which synthesizes the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from precursors generated during photosynthesis. rsc.org The evidence for this specific location comes directly from the aforementioned labeling studies. acs.orgnih.gov The efficient incorporation of ¹³CO₂ into the terpene structure points to a direct link with the carbon-fixing machinery of the chloroplast. rwu.eduuchicago.edu In contrast, the lack of incorporation from externally supplied acetate, a cytosolic precursor for the MVA pathway, further isolates the biosynthesis of the terpene backbone to the chloroplast. acs.orgnih.gov Therefore, the chloroplast acts as the primary site for synthesizing the farnesyl pyrophosphate (FPP) that serves as the immediate precursor to the this compound skeleton. acs.org

Cytosolic Contribution of Acetyl Residues in this compound Synthesis

While the sesquiterpene backbone of this compound is synthesized in the chloroplast, the three acetyl groups that are characteristic of its structure are derived from a cytosolic source. acs.orgnih.gov This demonstrates a remarkable example of intracellular compartmentation in the biosynthesis of a single metabolite.

Labeling experiments were again key to this discovery. acs.org When ¹³CO₂ was used as the labeled precursor, the resulting degree of labeling in the acetyl groups was significantly lower than in the terpene backbone. acs.org However, when the algae were fed with 1-¹³C-acetate, this externally supplied acetate was incorporated into the acetyl residues of the this compound molecule. acs.orgacs.org This differential labeling pattern indicates that the acetyl-CoA pool used for the acetylation steps is located in the cytoplasm and is distinct from the chloroplastidic metabolism that builds the carbon skeleton. acs.orgnih.gov The complete biosynthesis of this compound, therefore, requires the transport of the unacetylated sesquiterpene backbone from the chloroplast to the cytoplasm, where the final tailoring reactions, the addition of acetyl groups, occur. acs.org

Enzymatic Steps and Precursors in this compound Biosynthetic Pathway

The biosynthetic pathway of this compound begins with the MEP pathway in the chloroplasts, leading to the formation of the universal isoprenoid precursors. acs.orgrsc.org

Key Precursors and Intermediates:

Glyceraldehyde-3-phosphate and Pyruvate: These are the initial substrates for the MEP pathway, derived from photosynthesis.

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These are the five-carbon building blocks produced by the MEP pathway. mdpi.com

Farnesyl Pyrophosphate (FPP): This C15 intermediate is the direct precursor to all sesquiterpenes. mdpi.comxn--80aabqbqbnift4db.xn--p1ai It is formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS). nih.gov

Sesquiterpene Backbone: FPP is converted by a terpene cyclase into the specific carbon skeleton of this compound.

Acetyl-CoA: This cytosolic precursor provides the acetyl groups for the final modification steps. acs.orgnih.gov

The enzymatic steps involve the initial cyclization of FPP to form the core sesquiterpene structure, followed by a series of oxidation and tailoring reactions. The final steps are the crucial esterifications where three acetyl groups from cytosolic acetyl-CoA are transferred to the sesquiterpene alcohol, yielding the final this compound molecule. acs.orgnih.gov

Precursor/IntermediateRole in PathwayLocation of Synthesis
Glyceraldehyde-3-phosphate / PyruvateInitial substratesChloroplast
IPP / DMAPPC5 isoprenoid unitsChloroplast (via MEP pathway) acs.org
Farnesyl Pyrophosphate (FPP)C15 direct precursor to the sesquiterpene backbone. xn--80aabqbqbnift4db.xn--p1airesearchgate.netChloroplast
Acetyl-CoADonor of acetyl groups for final esterification. acs.orgCytosol acs.org

Comparative Biosynthesis Across Caulerpa Species

This compound is the major secondary metabolite in many species of Caulerpa, including the native Mediterranean species C. prolifera and the invasive species C. taxifolia and C. racemosa. ekt.grresearchgate.net While the fundamental biosynthetic pathway is believed to be conserved, there are notable quantitative differences in this compound content among species and even within the same species collected at different times. ekt.gr

Studies have shown that the concentration of this compound can vary significantly. For instance, some reports indicate that the invasive C. taxifolia contains higher levels of this compound than other species, which may contribute to its invasive success. uchicago.edu However, other studies have found that this is not always the case, and that native species like C. prolifera can sometimes exhibit higher concentrations than invasive ones. ekt.gr For example, C. taxifolia collected in January was found to have a this compound content of 1.9% of its dry weight, which dropped to 0.4% in March. ekt.gr

Furthermore, the wound-activated transformation of this compound is a key defensive mechanism shared by these species. nih.gov Upon tissue damage, esterase enzymes rapidly convert this compound into more reactive 1,4-dialdehydes, such as oxytoxin 2. rwu.edunih.gov Comparative studies have shown that the speed and mechanism of this enzymatic transformation are comparable among the invasive C. taxifolia and C. racemosa and the non-invasive C. prolifera. nih.gov This suggests that while the presence of the this compound-based defense system is a common feature, the success of invasive species may not be solely attributable to the efficiency of this specific biochemical transformation. nih.gov

Caulerpa SpeciesCommon LocationThis compound Content (% of dry weight)Note
C. proliferaNative (Mediterranean) ekt.grHigher than invasive species in some studies. ekt.grThe first species from which this compound was isolated. rwu.edu
C. taxifoliaInvasive (Mediterranean, Pacific) acs.org0.4% - 1.9% (variable) ekt.grBiosynthesis extensively studied in this species. acs.orgnih.gov
C. racemosaInvasive (Mediterranean) ekt.gr0.2% - 0.5% ekt.grShares a rapid wound-activated transformation of this compound with other species. nih.gov
C. sertularioidesTropicalCan be higher than Mediterranean C. taxifolia. uchicago.eduDemonstrates high variability in production. uchicago.edu

Structural Features and Chemical Reactivity of Caulerpenyne

Sesquiterpenoid Framework Analysis

Caulerpenyne is a secondary metabolite primarily found in green algae of the genus Caulerpa. ontosight.ai Chemically, it is classified as a unique acetylenic sesquiterpenoid. rwu.eduuchicago.edu The molecular formula for this compound is C₂₂H₃₀O₆. ontosight.ai Its structure is characterized by a complex arrangement of carbon and hydrogen atoms, including a dodecatrien-8-yne backbone, which features an alkyne group (a carbon-carbon triple bond) and multiple double bonds. ontosight.aiontosight.ai A defining characteristic of the this compound framework, and the first of its kind to be identified in a natural product, is the presence of a bis-enol acetate (B1210297) functional group. rwu.eduuchicago.eduuchicago.edu This sesquiterpene backbone is biosynthesized in the chloroplasts of the algae via the methyl-erythritol-4-phosphate (MEP) pathway. uchicago.edu

Significance of the Bis-Enol Acetate Moiety for Biological Activity

The bis-enol acetate moiety is a critical functional group that is largely responsible for the significant biological activity attributed to this compound. rwu.eduuchicago.edu This group is essentially an acetylated, and therefore stabilized, form of a 1,4-dialdehyde. rwu.eduuchicago.edusi.edu The presence of this functional group is a common feature among the secondary metabolites of several related green algae, including those in the genera Udotea and Halimeda. rwu.eduuchicago.eduuchicago.edu The high biological and toxic activity is generally attributed to the dialdehyde (B1249045) group that is unmasked upon transformation. rwu.edusi.edu Studies comparing the bis-enol acetates to their corresponding aldehydes have shown that the aldehyde forms are more toxic. uchicago.eduuchicago.edu The transformation of this moiety into reactive aldehydes is a key component of the algae's activated chemical defense mechanism. si.edu

Instability and Transformation Mechanisms of this compound upon Wounding

This compound is relatively stable within the intact algal cells but demonstrates significant instability upon tissue damage. researchgate.netnih.gov When the alga is wounded, a rapid, enzyme-mediated transformation of this compound is initiated. researchgate.netnih.govcapes.gov.br This wound-activated defense mechanism involves the enzymatic cleavage of the three acetate groups from the sesquiterpene molecule. capes.gov.brpensoft.net Research suggests that esterases are the enzymes responsible for this rapid deacetylation process. researchgate.netnih.gov

The transformation is remarkably fast. Studies on several Caulerpa species, including the invasive C. taxifolia, have shown that severe tissue damage can lead to the degradation of more than 50% of the stored this compound within a single minute. researchgate.netnih.gov This rapid conversion is a crucial survival strategy for coenocytic (single-celled, multinucleate) algae, as it facilitates the formation of a wound plug that prevents the loss of cytoplasm. researchgate.netmpg.de

Formation of Oxytoxins and Other Degradation Products

The enzymatic deacetylation of this compound upon wounding results in the formation of several more reactive and unstable degradation products. si.eduresearchgate.net The primary transformation involves the hydrolysis of the bis-enol acetate moiety, which releases the acetyl groups and allows the enols to tautomerize into their more stable and highly reactive 1,4-dialdehyde forms. researchgate.netcapes.gov.br

The main products of this transformation are toxic aldehydes belonging to the oxytoxin family, most notably oxytoxin-1 and oxytoxin-2. si.edunih.govnih.gov The conversion occurs via a stepwise deacetylation process. researchgate.netresearchgate.net The resulting reactive dialdehyde, oxytoxin-2, acts as a protein crosslinker, which is instrumental in the rapid formation of a physical wound plug to seal the damage. mpg.de In addition to the oxytoxins, other this compound-derived products have been reported from various Caulerpa species, including epoxycaulerpenynes and compounds known as taxifolials. si.eduint-res.com In some biotransformation pathways, such as those observed in the sacoglossan mollusc Oxynoe olivacea, an unstable intermediate known as preoxytoxin-2 has also been identified. nih.gov

Biological Activities and Molecular Mechanisms of Caulerpenyne Action

Allelopathic Interactions in Marine Ecosystems

Allelopathy, the chemical inhibition of one organism by another, is a crucial mechanism through which Caulerpa species, armed with caulerpenyne, exert influence over their environment. ontosight.airesearchgate.net This chemical warfare provides a substantial competitive edge, particularly for invasive species like Caulerpa taxifolia and Caulerpa racemosa. ontosight.airesearchgate.net

This compound has demonstrated significant phytotoxic, or plant-inhibiting, properties. researchgate.netresearchgate.net Laboratory studies have confirmed its allelopathic activity against native marine plants and other algae. researchgate.net For instance, research has shown that this compound has a toxic effect on the leaf tissues of the native Mediterranean seagrass Cymodocea nodosa, which often shares its habitat with invasive Caulerpa. researchgate.netresearchgate.net This phytotoxicity disrupts the photosynthetic performance of the seagrass, suggesting a mechanism by which Caulerpa can suppress and outcompete native macrophytes. researchgate.net The degradation of seagrass meadows, such as those of Posidonia oceanica, has been linked to the presence of invasive Caulerpa, with this compound's allelopathic effects being a hypothesized cause. researchgate.net

The inhibitory action of this compound is not limited to seagrasses; it also extends to microalgae. researchgate.net This broad-spectrum inhibition underscores its role in structuring marine benthic communities by suppressing potential competitors. ontosight.ai

Target OrganismTypeObserved EffectReference(s)
Cymodocea nodosaSeagrassPhytotoxic effect on leaf tissue; reduction in photosynthetic performance. researchgate.netresearchgate.net
Posidonia oceanicaSeagrassImplicated in the degradation of meadows. researchgate.net
MicroalgaeAlgaeAllelopathic inhibition. researchgate.net
Other Algae/PlantsGeneralGeneral inhibition of growth. ontosight.ai

The production and potential release of this compound is a key strategy contributing to the invasive success of species like Caulerpa taxifolia. usda.govwesternregionalpanel.orgscu.edu.au By inhibiting the growth of neighboring native flora, Caulerpa can more effectively compete for essential resources such as light and space, often leading to the formation of dense, monocultural stands. ontosight.aiwesternregionalpanel.org

Interestingly, the production of this chemical defense appears to be a dynamic process influenced by environmental pressures. Studies have shown that when Caulerpa taxifolia is in direct competition with the seagrass Posidonia oceanica, its investment in chemical defense changes. nih.gov In situations of high competition, the alga tends to increase its vegetative growth (i.e., frond length) while decreasing the concentration of this compound. researchgate.netnih.gov For example, in one study, this compound concentrations in C. taxifolia fronds were highest in the absence of competition (3.7 ± 0.7 mg/g wet weight) and progressively decreased as the level of interaction with the seagrass increased. nih.gov This suggests a strategic trade-off, where the alga prioritizes rapid growth to physically dominate space when competitors are present, rather than allocating resources to chemical defense. researchgate.netnih.gov This plasticity in defense strategy is a significant factor in its competitive prowess.

Inhibition of Algal and Plant Growth

Anti-Herbivory and Anti-Fouling Defense Mechanisms

This compound serves as a potent chemical shield, defending Caulerpa species from a wide array of biological threats, from large herbivores to microscopic fouling organisms. researchgate.netresearchgate.net This defense is crucial for the alga's survival and proliferation, especially in new environments where it may encounter generalist consumers not adapted to its toxicity. researchgate.net

One of the most well-documented roles of this compound is as an anti-feedant. si.edu The compound is toxic or deterrent to many generalist marine herbivores. westernregionalpanel.org Temperate and tropical sea urchins, for example, are often repelled by this compound. si.edunih.gov In laboratory assays, the isolated compound deterred feeding by the rock-boring sea urchin Echinometra lucunter at a concentration of approximately 4% of the food's dry mass. si.edunih.gov It is also known to be toxic to molluscs and some herbivorous fish. westernregionalpanel.org

However, the effectiveness of this chemical defense can be species-specific. While many temperate herbivores avoid Caulerpa, some tropical fish, such as certain species of parrotfish and surgeonfish, have adapted to graze on them. westernregionalpanel.org Similarly, while this compound generally deters sea urchins, Echinometra lucunter was found to be less tolerant of this compound than many reef fish. si.edunih.gov This highlights that the deterrent effect is a result of the specific interaction between the metabolite and the consumer. researchgate.net In a fascinating ecological twist, some specialist herbivores, such as certain sea slugs (sacoglossans), not only consume Caulerpa but can also sequester its defensive compounds to use for their own protection against predators.

Herbivore GroupExample SpeciesObserved EffectReference(s)
Sea UrchinsEchinometra lucunterFeeding deterrent at ~4% dry mass. si.edunih.gov
Lytechinus variegatusFeeding deterrent.
GeneralToxic and deterrent. westernregionalpanel.orgsi.edu
FishGeneralist temperate fishFeeding deterrent; toxic. researchgate.netwesternregionalpanel.org
Tropical reef fishOften not deterred. si.edunih.gov
MolluscsGeneralist gastropodsToxic and deterrent. researchgate.netwesternregionalpanel.org
Specialist sacoglossansTolerant; sequester toxins for own defense.

The surfaces of marine organisms are prime real estate for colonization by other organisms, a process known as biofouling. This compound plays a crucial role as an anti-fouling agent, helping to keep the fronds of Caulerpa relatively clean from epiphytes (organisms that grow on other plants). usda.govresearchgate.net This chemical defense inhibits the settlement and growth of bacteria, microalgae, and the larvae of sessile invertebrates. researchgate.netresearchgate.net

Deterrent Effects on Marine Herbivores (e.g., Sea Urchins, Fish, Gastropods)

Antimicrobial Activity Studies

In addition to its roles in larger-scale ecological interactions, this compound exhibits bioactivity at the microbial level. researchgate.net Research has confirmed that the compound possesses both antibacterial and antifungal properties. westernregionalpanel.orggatech.edu

Extracts from Caulerpa species, rich in this compound, have been shown to inhibit the growth of various pathogenic bacteria. researchgate.net For example, methanolic extracts of Caulerpa sertularioides have demonstrated significant activity against Gram-positive bacteria. nih.gov Derivatives of this compound have shown potent activity against Escherichia coli. thieme-connect.com This broad-spectrum antibacterial action suggests a vital role in protecting the alga from microbial pathogens in the marine environment. westernregionalpanel.org

The compound's activity also extends to fungi. gatech.edu Studies have reported that this compound derivatives are effective against fungi such as Candida albicans. thieme-connect.com This antifungal capability is another facet of the chemical defense system that protects Caulerpa from a wide range of potential threats, contributing to its robustness and ecological dominance.

Microbial GroupTarget OrganismSource/CompoundObserved EffectReference(s)
BacteriaGram-positive bacteriaCaulerpa sertularioides extractSignificant inhibition. nih.gov
Escherichia coliThis compound derivativesPotent antibacterial activity. thieme-connect.com
GeneralThis compoundInhibits growth. researchgate.net
FungiCandida albicansThis compound derivativesAntifungal activity. thieme-connect.com
GeneralThis compoundInhibits growth. gatech.edu

Effects on Marine Fungi

In addition to its antibacterial properties, this compound has been found to inhibit the growth of marine fungi. csic.es This antifungal activity is another facet of its role in the chemical defense of Caulerpa algae against microbial colonization. researchgate.net Research has specifically highlighted its moderate activity against the marine fungus Dreschleria haloides. researchgate.net

Enzymatic Inhibition and Kinetic Studies

This compound exerts its biological effects through the inhibition of several key enzymes. Kinetic studies have provided insights into the specific mechanisms by which this compound interacts with and inhibits these enzymes.

Lipoxygenase Inhibition Mechanisms and Kinetics

This compound is a potent inhibitor of lipoxygenase (LOX), an enzyme involved in inflammatory pathways. researchgate.netresearchgate.net It has been shown to inhibit soybean lipoxygenase with a half-maximal inhibitory concentration (IC50) of 5.1 μM. researchgate.netnih.gov Enzyme kinetic studies have revealed that this compound acts as an uncompetitive inhibitor of soybean lipoxygenase. researchgate.netnih.gov This was determined by the observation that in the presence of 5 µM this compound, both the Michaelis-Menten constant (KM) and the maximum velocity (Vmax) of the enzyme decreased. researchgate.netnih.gov Specifically, the KM value decreased from 0.041 to 0.019 mM, and the Vmax value decreased from 312.5 to 151.5 U mL-1. researchgate.netnih.gov Further research has also identified this compound and its synthetic analogues as novel inhibitors of human 5-lipoxygenase (5-LO), suggesting a direct interference with the enzyme. researchgate.net

Table 1: Kinetic Parameters of Soybean Lipoxygenase Inhibition by this compound

ParameterWithout this compoundWith 5 µM this compound
KM (mM) 0.0410.019
Vmax (U mL-1) 312.5151.5

Data sourced from Cengiz et al. (2011). researchgate.netnih.gov

Alpha-Amylase Inhibition Mechanisms and Kinetics

This compound has been identified as an inhibitor of α-amylase, an enzyme crucial for carbohydrate digestion. mdpi.comresearchgate.netresearchgate.net Kinetic studies on the inhibition of α-amylase by this compound have demonstrated a non-competitive type of inhibition. researchgate.netekt.grdeu.edu.tr This is characterized by a decrease in Vmax while KM remains different from that of the free enzyme. researchgate.netekt.gr The inhibitory constant (Ki) for this interaction was determined to be 0.41 mM. researchgate.net This inhibitory action suggests a potential for this compound to modulate carbohydrate metabolism. ekt.gr

Table 2: Alpha-Amylase Inhibition by this compound

Inhibition TypeKi (mM)Source Organism of this compound
Non-competitive0.41Caulerpa prolifera

Data sourced from Cengiz et al. (2010). researchgate.net

Xanthine (B1682287) Oxidase Inhibition Characteristics

This compound has been shown to inhibit xanthine oxidase, a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. citius.technologyresearchgate.net The inhibition of xanthine oxidase by this compound is dose-dependent, with an IC50 value of 26.92 µM. researchgate.netcitius.technologyresearchgate.net Kinetic studies have characterized this inhibition as irreversible. citius.technologyresearchgate.netnih.gov This irreversible inhibition suggests that this compound could have a lasting effect on the enzyme's activity. citius.technology

Table 3: Inhibition of Xanthine Oxidase by this compound

ParameterValue
IC50 26.92 µM
Inhibition Type Irreversible

Data sourced from Cengiz et al. (2012). citius.technologyresearchgate.net

Modulation of Hepatic Glutathione (B108866) S-Transferase and Cytochrome P450 Monooxygenases in Aquatic Organisms

Studies on aquatic organisms have revealed that exposure to Caulerpa species and their metabolites, like this compound, can modulate the activity of key detoxification enzymes in the liver. In the Mediterranean fish Scorpaena porcus, exposure to Caulerpa taxifolia led to changes in the hydroxylation stereospecificity of hepatic microsomal cytochromes P450 (CYP450) towards steroid substrates. dss.go.th This indicates an alteration in the relative levels of P450 isoforms. dss.go.th While some studies have reported that this compound can induce antioxidant enzymes like glutathione S-transferases (GSTs) in consumers, other research on juvenile fish showed no significant effects on GST activity. perseus-net.euresearchgate.net The response of these detoxification enzymes can be complex and may depend on the intensity and duration of exposure. plos.org For instance, a biphasic response has been suggested for GST, where an initial increase in activity may be followed by inhibition at higher concentrations of the toxin. plos.orgsemanticscholar.org

Cellular and Subcellular Modulatory Effects of this compound

This compound, a prominent secondary metabolite from the green algae of the Caulerpa genus, has demonstrated a range of biological activities at the cellular and subcellular levels. These effects, primarily investigated in in vitro models, point towards its potential as a modulator of key cellular processes, including cell proliferation, apoptosis, and inflammatory responses.

Cytotoxic Effects on in vitro Mammalian Cell Lines (e.g., Cancer Cell Lines)

This compound has exhibited significant cytotoxic and antiproliferative effects against various mammalian cancer cell lines. Early studies revealed its cytotoxic nature against KB cells and hamster fibroblasts. nih.gov Subsequent research has consistently demonstrated its growth-inhibitory properties across multiple human cancer cell lines, although with some variability in sensitivity among different cell types. nih.gov

Notably, colorectal cancer cells have shown particular sensitivity to this compound, with reported IC50 values of 6.1 and 7.7 µM. nih.gov In the human neuroblastoma cell line SK-N-SH, this compound induced an inhibition of cell proliferation with an IC50 of 10 ± 2 µM after a 2-hour incubation period. researchgate.netcapes.gov.br Further studies on neuroblastoma cell lines, Kelly and SHSY5Y, reported IC50 values of 4.74 ± 0.67 µM and 5.44 ± 0.34 µM, respectively. nutricion.org It is worth noting that this compound's cytotoxicity is not selective for cancer cells, as it also affects normal cells such as hamster fibroblasts, human keratinocytes, and melanocytes. researchgate.net

The cytotoxic efficacy of this compound does not appear to be enhanced by increasing the duration of exposure. nih.gov Interestingly, pre-incubation of this compound in culture medium before cell exposure leads to a time-dependent loss of its cytostatic action. nih.gov Furthermore, the presence of bovine serum albumin in the culture medium reduces the cytostatic activity of this compound, suggesting a potential interaction with proteins. nih.gov

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
Colorectal Cancer CellsColorectal Cancer6.1 and 7.7 nih.gov
SK-N-SHNeuroblastoma10 ± 2 researchgate.netcapes.gov.br
KellyNeuroblastoma4.74 ± 0.67 nutricion.org
SHSY5YNeuroblastoma5.44 ± 0.34 nutricion.org

Induction of Apoptosis and DNA Damage in Cellular Models

The cytotoxic effects of this compound are, at least in part, attributable to its ability to induce programmed cell death, or apoptosis. In the SK-N-SH neuroblastoma cell line, treatment with this compound led to an increase in cell death without a blockage in the G2/M phase of the cell cycle. researchgate.netcapes.gov.br In contrast, another study reported that in some cancer cell lines, this compound caused a blockade in the premitotic G2/M phase. nih.gov

The induction of apoptosis is a critical mechanism for eliminating damaged or cancerous cells. plos.org This process can be triggered by various stimuli, including DNA damage. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating DNA damage-induced apoptosis. nih.gov In some cellular models, DNA damaging agents have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Noxa, which in turn leads to the degradation of anti-apoptotic proteins such as Mcl-1. oncotarget.com While the precise molecular cascade initiated by this compound is still under full investigation, its ability to induce apoptosis in cancer cells is a key aspect of its biological activity. nutricion.org Studies have shown that this compound can induce DNA degradation in MCF-7 breast cancer cells. nutricion.org

Modulation of Anti-inflammatory Responses in Fibroblast Cultures

Beyond its cytotoxic effects, this compound has been noted for its potential to modulate inflammatory responses. While direct studies on this compound's anti-inflammatory effects in fibroblast cultures are limited, the broader context of metabolites from Caulerpa species suggests a potential role in this area. For instance, polysaccharide extracts from Caulerpa microphysa have demonstrated anti-inflammatory effects in 3T3-L1 fibroblasts. nih.gov Cancer-associated fibroblasts (CAFs) are known to play a critical role in regulating the anti-tumor immune response, often creating an inflammatory microenvironment. embopress.orgexplorationpub.com Given that this compound is a major metabolite in Caulerpa, it is plausible that it contributes to the observed anti-inflammatory properties of extracts from these algae.

Interference with Cellular Signaling Pathways (e.g., Calcium Signaling)

This compound has been shown to interfere with crucial cellular signaling pathways, notably calcium signaling. Intracellular calcium ([Ca2+]i) is a vital second messenger that governs a multitude of cellular processes. youtube.com Studies have demonstrated that this compound can influence ion channels, leading to a reduction in posthyperpolarization amplitude and cell membrane resistance. mdpi.com

In sea urchin eggs, this compound was found to inhibit intracellular ATP-dependent Ca2+ storage in a dose-dependent manner, an effect similar to that of thapsigargin, a specific inhibitor of the endoplasmic reticulum Ca2+ pump. mdpi.com This suggests that this compound may prevent the sequestration of Ca2+ into intracellular stores. mdpi.com Furthermore, in human colon LoVo cells, pretreatment with this compound was shown to decrease the bradykinin-induced increase in intracellular calcium levels in a dose-dependent manner. mdpi.com This inhibitory effect on calcium homeostasis suggests a potential role for this compound in modulating intercellular communication and other calcium-dependent cellular functions. mdpi.com The dysregulation of calcium-dependent proteases like calpains has been implicated in various pathological conditions. nih.gov

Inhibition of Rho-Associated Protein Kinase-1 (ROCK-1)

Computational studies have identified this compound as a potential inhibitor of Rho-associated protein kinase-1 (ROCK-1). impactfactor.org ROCKs are serine/threonine kinases that play a significant role in regulating smooth muscle contraction and other cellular processes. wikipedia.org Inhibition of the ROCK pathway has been investigated for various therapeutic applications. wikipedia.orgnih.gov

Molecular docking studies have suggested that this compound can bind effectively to the active site of human ROCK-1, potentially blocking its activity. impactfactor.org The stability of the ROCK-1-caulerpenyne complex, as indicated by molecular dynamics simulations, further supports the potential for strong inhibition. impactfactor.org This inhibitory action is attributed to the blocking of active site residues, which would prevent the kinase from carrying out its normal function. impactfactor.org While these findings are based on computational models, they highlight a promising avenue for the therapeutic application of this compound. impactfactor.orgnih.gov

Impact on Tubulin Assembly (e.g., in vitro polymerization)

A significant molecular mechanism underlying the cytotoxic effects of this compound is its interference with the microtubule network. researchgate.netcapes.gov.br Microtubules are dynamic polymers of tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. mdpi.com

In the SK-N-SH neuroblastoma cell line, this compound treatment resulted in a loss of neurites and a compaction of the microtubule network at the cell periphery. researchgate.netcapes.gov.br In vitro studies have confirmed that this compound directly inhibits the polymerization of purified tubulin and microtubule proteins. researchgate.netcapes.gov.br The IC50 values for the inhibition of polymerization were determined to be 21 ± 2 µM for purified pig brain tubulin and 51 ± 6 µM for microtubule proteins. researchgate.netcapes.gov.br

Electron microscopy analysis revealed that this compound induces the aggregation of tubulin, which is likely responsible for the inhibition of microtubule polymerization and the bundling of any remaining microtubules. researchgate.netnih.gov Importantly, competition assays have shown that this compound does not bind to the well-known colchicine, taxol, or vinca-alkaloid binding sites on tubulin. researchgate.netnih.gov Further investigation suggests that the tubulin-caulerpenyne complex is poorly reversible and that approximately two molecules of this compound bind to each tubulin dimer. nih.govresearchgate.net Mass spectrometric analysis has identified two potential binding regions for this compound, one on α-tubulin and the other on β-tubulin. nih.govresearchgate.net

Neurophysiological Effects on Invertebrate Models

This compound, a major secondary metabolite from the invasive seaweed Caulerpa taxifolia, has been shown to exert significant neurotoxic effects on invertebrate models. nih.govresearchgate.net Research has particularly focused on its impact on the electrical properties of neurons in the medicinal leech, Hirudo medicinalis, providing insights into its molecular mechanisms of action. nih.govresearchgate.net

Depression of Afterhyperpolarization in Leech Neurons

Studies on the touch mechanosensory (T) cells of the leech have revealed that this compound can modify their fundamental electrical properties. nih.govresearchgate.net A key observation is the depression of the afterhyperpolarization (AHP) that normally follows the physiological firing of these neurons. nih.govnih.gov The AHP in these cells is a critical phase for regulating neuronal excitability and is primarily generated by the activity of the Na+/K+-ATPase and, to a lesser degree, a calcium-dependent potassium current. nih.govresearchgate.net

The application of this compound to these leech neurons results in a dose-dependent and partially reversible reduction of the AHP. nih.govresearchgate.net This effect points to a direct interference with the mechanisms that repolarize the neuron after an action potential. To elucidate the specific target of this compound, experiments were conducted in the presence of pharmacological agents that block calcium-dependent potassium channels, such as cadmium and apamin. nih.govresearchgate.net Even under these conditions, where the contribution of potassium channels to the AHP was negated, this compound continued to reduce the remaining AHP. nih.govresearchgate.net This finding strongly suggested that the primary target of the toxin's action is not the potassium channels, but rather the Na+/K+-ATPase. nih.govnih.gov

Interference with Na+/K+-ATPase Activity

The evidence for this compound's interference with Na+/K+-ATPase activity is further substantiated by experiments designed to directly assess the function of this ion pump. nih.govresearchgate.net The Na+/K+-ATPase, or sodium-potassium pump, is an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process essential for neuronal function. researchgate.netphysiology.org

Research has demonstrated that this compound inhibits both the basal and the sodium-induced activity of the Na+/K+-ATPase in leech touch neurons. nih.govresearchgate.net By directly activating the pump through intracellular injection of sodium, researchers could observe a clear inhibitory effect exerted by this compound. nih.gov This direct inhibition of the Na+/K+-ATPase is the underlying mechanism for the observed depression of afterhyperpolarization. uchicago.edu By impairing the function of this electrogenic pump, this compound disrupts the neuron's ability to restore its resting membrane potential after firing, leading to altered excitability. These findings highlight a specific molecular target for this compound's neurotoxicity in this invertebrate model. researchgate.netnih.gov

Interactive Data Table: Effects of this compound on Leech Neurons

ParameterObservationImplication
Afterhyperpolarization (AHP) Dose-dependent and partially reversible depression. nih.govresearchgate.netAltered neuronal excitability.
AHP with K+ channel blockers Residual AHP still reduced by this compound. nih.govSuggests a target other than Ca2+-dependent K+ channels.
Na+/K+-ATPase Activity Inhibition of both basal and Na+-induced activity. nih.govresearchgate.netDirect interference with the sodium-potassium pump.

Chemical Synthesis Approaches for Caulerpenyne and Its Analogs

Development of Synthetic Routes for Caulerpenyne Derivatives

The synthesis of this compound derivatives and analogs is essential for exploring structure-activity relationships and developing new compounds with potentially enhanced or novel biological activities. Several synthetic routes have been developed to access a variety of these modified structures.

The total synthesis of other natural products structurally related to this compound, such as dihydrorhipocephalin and furocaulerpin, has also been accomplished. researchgate.netacs.org These syntheses often share common intermediates and methodologies with the synthesis of this compound itself, highlighting the versatility of the developed synthetic fragments. researchgate.net For instance, the synthesis of dihydrorhipocephalin utilizes similar building blocks to those employed in the this compound synthesis. researchgate.net

Furthermore, synthetic modifications of the natural this compound molecule have been explored. For example, diol derivatives of this compound were synthesized via sodium borohydride (B1222165) reduction of the natural product to aid in the structural elucidation of related metabolites. nih.gov The development of synthetic strategies also allows for the modification of key functional groups to probe their importance in biological activity. This can include alterations to the 1,4-diacetoxy-1,3-butadiene system or the terminal enyne.

The ability to synthesize a range of this compound derivatives is crucial for detailed biological evaluations. These synthetic analogs have been used in studies on tubulin polymerization, providing insights into the pharmacophore requirements for its biological activity. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Caulerpenyne and Its Derivatives

Design and Synthesis of Caulerpenyne Analogs for SAR Investigations

The chemical instability and complex structure of this compound present challenges for modification, yet several strategies have been employed to generate analogs for SAR studies. These approaches range from total synthesis, allowing for fundamental structural changes, to the semi-synthesis of derivatives by modifying the natural product.

Key synthetic strategies include:

Total Synthesis : The complete chemical synthesis of this compound and its isomers, such as iso-caulerpenyne, provides a platform for creating analogs that are not accessible from the natural source. nih.gov This approach allows for systematic modifications to both the sesquiterpene backbone and its functional groups. For example, the first total synthesis of (+/-)-iso-caulerpenyne was achieved using a key Stille cross-coupling reaction to construct the dienyne moiety. nih.gov

Side-Chain Modification : A primary focus of analog design has been the modification of the highly reactive 1,4-diacetoxybutadiene side chain, which is believed to be crucial for its biological activity. researchgate.netresearchgate.net Synthetic efforts involve replacing the enol-acetate groups with other functionalities, such as different esters or amides, to probe the influence of this region on potency and stability.

Hybrid Molecule Synthesis : An innovative approach involves creating hybrid molecules that combine the structural features of this compound with those of other known bioactive compounds. A notable example is the synthesis of a this compound-colchicine hybrid. nih.govorcid.org This analog, which incorporates the trimethoxyaryl moiety characteristic of colchicine, was designed to explore potential synergistic or altered interactions with tubulin, a known target for both parent molecules. nih.govacs.org The synthesis was a multi-step process, yielding the final hybrid compound for biological evaluation. nih.gov

These synthetic endeavors are crucial for generating a library of compounds that can be systematically tested to map the structural requirements for biological activity.

Table 1: Synthetic Strategies for this compound Analogs

Synthetic Approach Description Key Reactions/Targets Reference
Total Synthesis Complete chemical synthesis of the molecule from simple precursors. Stille cross-coupling for dienyne construction; modification of the sesquiterpene backbone. nih.gov
Side-Chain Analogs Modification of the natural product's side-chain. Replacement of the enol-acetate groups with various ester or amide derivatives.

| Hybrid Synthesis | Combining structural motifs from this compound and another bioactive agent. | Synthesis of a this compound-colchicine hybrid incorporating a trimethoxyaryl moiety. | nih.govorcid.org |

Correlating Structural Modifications with Biological Potency

SAR studies aim to establish a clear link between specific structural features of this compound analogs and their resulting biological potency. For this compound, the bis-enol acetate (B1210297) group within the 1,4-diacetoxybutadiene moiety is consistently highlighted as the key functional group responsible for its bioactivity. researchgate.netresearchgate.net

Research findings indicate the following correlations:

The 1,4-Diacetoxybutadiene Moiety : This part of the molecule is considered the primary pharmacophore. researchgate.net Its high reactivity is linked to the potent antitumoral and antibacterial effects observed for this compound. researchgate.net Modifications to this group are expected to significantly alter biological activity. For instance, upon injury to the alga, this compound is rapidly converted by an esterase to the more reactive 1,4-dialdehyde, oxytoxin 2, suggesting that the aldehyde form is a highly potent, albeit unstable, defensive compound. uchicago.edu

The Sesquiterpene Core : The rigid, cyclic structure of the sesquiterpene backbone serves as the scaffold that correctly orients the reactive side chain for interaction with its biological target. While fewer modifications have been reported for the core, its stereochemistry and conformation are presumed to be important for proper binding.

Hybrid Compound Activity : The this compound-colchicine hybrid was evaluated for its ability to inhibit tubulin polymerization, a hallmark of colchicine's activity. nih.gov The study of such hybrids helps to understand if combining pharmacophores can lead to enhanced potency or novel mechanisms of action. nih.govacs.org

While comprehensive SAR data is still emerging, the available evidence strongly suggests that the potency of this compound derivatives is intrinsically tied to the integrity and reactivity of the 1,4-diacetoxybutadiene side chain.

Table 2: Structure-Activity Relationship Insights for this compound

Structural Feature Role in Biological Activity Effect of Modification Reference
1,4-Diacetoxybutadiene Moiety Considered the primary pharmacophore; responsible for cytotoxicity and antimicrobial effects. Conversion to the 1,4-dialdehyde form increases reactivity. Replacement of acetate groups likely modulates potency. researchgate.netresearchgate.netresearchgate.net
Sesquiterpene Backbone Provides the structural scaffold for presenting the active moiety. Modifications could alter the orientation and binding affinity to the target protein.

| Hybridization (e.g., with Colchicine) | Explores new interactions with biological targets like tubulin. | The resulting hybrid was assessed as an inhibitor of tubulin polymerization and angiogenesis. | nih.gov |

Pharmacophore Elucidation for Target Interactions

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, this work has largely focused on its interaction with tubulin, a key protein involved in cell division and a major target for anticancer drugs. nih.gov

Key findings in the pharmacophore elucidation of this compound include:

Identification of the Core Pharmacophore : The terminal 1,4-diacetoxybutadiene moiety is widely considered to be the essential pharmacophore of this compound analogs responsible for their interaction with tubulin. researchgate.net

Unique Binding Site on Tubulin : Significantly, studies have demonstrated that this compound's interaction with tubulin is distinct from that of major antimitotic drugs. Competition assays revealed that this compound does not bind to the well-characterized colchicine, taxoid, or Vinca-alkaloid binding domains on tubulin. researchgate.netnih.gov This suggests that this compound and its derivatives represent a novel class of tubulin-binding agents.

Mapping the Interaction Site : Mass spectrometric analysis of the tubulin-caulerpenyne complex has provided further insight. The finding that this compound does not bind covalently allowed for the identification of two potential non-covalent binding regions: one on α-tubulin and another on β-tubulin. researchgate.netnih.gov This information is invaluable for the rational design of new analogs that can more effectively target these specific sites.

The elucidation of this compound's pharmacophore and its unique binding mode on tubulin opens up new avenues for developing anticancer agents that could be effective against tumors that have developed resistance to conventional tubulin-targeting chemotherapies. nih.gov

Table 3: Pharmacophoric Features of this compound for Tubulin Interaction

Feature Description Target Interaction Reference
Primary Pharmacophore The terminal 1,4-diacetoxybutadiene moiety. Believed to generate productive contacts with loci in tubulin. researchgate.net
Binding Site A novel site, distinct from colchicine, taxoid, and Vinca-alkaloid domains. Two potential binding regions identified, one on α-tubulin and one on β-tubulin. researchgate.netnih.gov

| Binding Nature | Non-covalent interaction. | The tubulin-caulerpenyne complex is poorly reversible. | researchgate.netnih.gov |

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Colchicine
Iso-caulerpenyne
Oxytoxin 2
Taxol

Analytical Methodologies for Isolation, Characterization, and Quantification of Caulerpenyne

Extraction and Purification Techniques

The initial and most critical phase in studying caulerpenyne involves its extraction from algal biomass and subsequent purification to remove other metabolites and impurities. The efficiency of this process directly impacts the yield and purity of the final compound available for analysis and research.

Solvent-based extraction is the foundational method for isolating this compound from Caulerpa species. The choice of solvent is critical and is optimized based on solvent polarity to maximize yield and purity. Fresh or lyophilized (freeze-dried) algal material is typically homogenized in a selected solvent. Common solvents used include polar protic solvents like methanol (B129727) and ethanol, and other organic solvents such as dichloromethane (B109758) and ethyl acetate (B1210297). mdpi.com

The extraction process often involves macerating or sonicating the algal biomass in the solvent to ensure efficient cell disruption and release of the secondary metabolites. int-res.com Following extraction, the crude extract is filtered and concentrated under a vacuum. To prevent the enzymatic degradation of this compound by esterases, which can occur upon tissue damage, a rapid extraction protocol or shock freezing the algal tissue with liquid nitrogen before extraction is recommended. nih.govresearchgate.net This precaution can result in a nearly two-fold increase in the measured this compound content compared to standard methanol extraction protocols. nih.gov Research has shown that different solvents yield varying levels of this compound, highlighting the importance of methodological optimization. For instance, extractions using dichloromethane have demonstrated higher yields and purity compared to methanol or ethanol.

Table 1: Comparative Extraction Yields of this compound Using Different Solvents

Solvent System Yield (%) Purity (HPLC, %)
Dichloromethane 3.8 92
Methanol 2.1 85
Ethanol 1.5 78

Data sourced from a comparative analysis of solvent-based extraction methods.

Following initial solvent extraction, the crude extract contains a mixture of compounds requiring further separation. Adsorption column chromatography, often using silica (B1680970) gel, is a common primary purification step. frontiersin.orgnih.gov The extract is loaded onto the column, and a gradient of solvents, such as hexane (B92381) and ethyl acetate, is used to elute the fractions. frontiersin.org

Centrifugal Partition Chromatography (CPC): For larger scale and more efficient purification, Centrifugal Partition Chromatography (CPC) has emerged as a superior alternative to traditional chromatographic techniques. thieme-connect.comlabcompare.com CPC is a liquid-liquid chromatography method that uses a liquid stationary phase held in place by a centrifugal force, eliminating the need for a solid support like silica gel. labcompare.comgilson.com This technique offers several advantages for this compound purification, including lower solvent consumption, reduced time, and significantly higher recovery yields. thieme-connect.comgilson.com A comparative study demonstrated that a single CPC step could achieve a yield of 0.2% (by dry weight), whereas a conventional multi-step process involving liquid-liquid extraction, size-exclusion chromatography, and diol column chromatography yielded only 0.04%. thieme-connect.com

Table 2: Comparison of Purification Yields for this compound

Purification Method Steps Involved Solvent Consumption (per 2.7g raw material) Yield (from 2.7g raw material) Final Yield (dry weight)
Classical Chromatography 3 (liquid-liquid extraction, size exclusion, diol column) 2-3 L 0.4 mg 0.04%
Centrifugal Partition Chromatography (CPC) 1 ~1 L 8.3 mg 0.2%

This table illustrates the enhanced efficiency of CPC over traditional methods for this compound isolation. thieme-connect.comlabcompare.com

High-Performance Liquid Chromatography (HPLC): HPLC is another crucial tool, used both for the final purification steps and for quantifying the purity of the isolated this compound. nih.govmdpi.com Reversed-phase HPLC with a C18 column is commonly employed. nih.gov The mobile phase often consists of a mixture of methanol and water or acetonitrile (B52724) and water. csic.es The concentration of this compound in extracts can be determined by HPLC with a diode array detector, typically monitoring at a wavelength of 254 nm and comparing the results against a standard curve of pure this compound. csic.es

Solvent-Based Extraction Optimization

Spectroscopic Techniques for Structural Elucidation

Once a pure sample of this compound is isolated, its chemical structure is determined and validated using a combination of spectroscopic techniques. Each method provides unique information that, when combined, allows for a complete and accurate structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and essential technique for the complete structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. nih.gov

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms. In this compound, ¹H NMR spectra help identify signals from vinyl methyl groups, acetoxy groups, and olefinic protons within the sesquiterpene skeleton. nih.govresearchgate.net

¹³C NMR (Carbon NMR): Reveals the number and type of carbon atoms in the molecule, such as those in carbonyl groups (from the acetates) and sp²-hybridized carbons in the double bonds. nih.govresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₂₁H₂₈O₆ for this compound). nih.govsi.edu For example, HR-MS can confirm the molecular weight with high precision, such as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 397.2373.

Tandem Mass Spectrometry (MS-MS) is particularly useful for distinguishing this compound from its closely related analogs, such as 10,11-epoxythis compound and caulerpenynol, which may be present in the same extract. rsc.org By inducing fragmentation of the parent ion (Collision-Activated Dissociation), unique fragment ions are produced for each compound, allowing for their specific identification even when they cannot be differentiated by a single stage of mass spectrometry. rsc.org For example, a fragment ion at m/z 213 is exclusive to this compound, while fragments at m/z 171 and m/z 155 are characteristic of 10,11-epoxythis compound and caulerpenynol, respectively. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net For this compound, IR spectroscopy is particularly useful for confirming the presence of the acetate groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration within the ester functional groups of the acetates, providing clear validation of this key structural feature.

Table 3: Key Spectroscopic Data for this compound Characterization

Technique Observation Interpretation
HR-MS [M+H]⁺ ion at m/z 397.2373 Confirms molecular formula C₂₅H₃₂O₄
Tandem MS Specific fragment ion at m/z 213 Differentiates this compound from its analogs
¹H NMR Signals for vinyl methyls, acetoxy groups, olefinic protons Identifies key proton environments in the structure
¹³C NMR Signals for carbonyls, sp² carbons Confirms carbon skeleton and functional groups
IR Spectroscopy Strong C=O stretching band at ~1740 cm⁻¹ Validates the presence of acetate functional groups

Summary of key analytical signatures used to identify and characterize this compound. rsc.org

Mass Spectrometry (MS), including High-Resolution MS

Quantitative Determination Methods

The accurate quantification of this compound in algal tissues and extracts is crucial for ecological studies, biotechnological applications, and understanding its biosynthesis. To this end, various analytical methodologies have been developed and validated, with High-Performance Liquid Chromatography (HPLC) being the most prominent. High-Performance Thin-Layer Chromatography (HPTLC) also offers a valuable tool for the analysis of related compounds present in Caulerpa extracts.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), stands as the principal technique for the quantitative analysis of this compound. This method offers high resolution, sensitivity, and reproducibility for the separation and quantification of this lipophilic sesquiterpenoid from complex algal matrices.

Several studies have established robust RP-HPLC methods coupled with ultraviolet (UV) or mass spectrometry (MS) detection for the determination of this compound. A common approach involves the use of a C18 stationary phase, which effectively retains the nonpolar this compound molecule. The mobile phase typically consists of a gradient mixture of acetonitrile or methanol and water. thieme-connect.deijrap.net This gradient elution allows for the efficient separation of this compound from other secondary metabolites present in the extract. thieme-connect.de

Detection of this compound is commonly performed using a UV detector, with the wavelength set at its maximum absorbance, which is around 254 nm or 256 nm. thieme-connect.deijrap.net For enhanced specificity and sensitivity, HPLC systems can be coupled with a mass spectrometer (HPLC-MS), which provides molecular weight information, further confirming the identity of the compound. thieme-connect.de The quantification is typically achieved by creating a calibration curve with a pure standard of this compound. ijrap.net

Table 1: Examples of HPLC Methods for this compound Quantification

ReferenceHPLC SystemColumnMobile PhaseDetectionKey Findings
Guerriero et al. (1992)Not specifiedReverse-phase C18Methanol/water gradientUV at 254 nmSuccessful isolation and quantification of this compound from Caulerpa taxifolia.
Amade and Lemée (1998)Shimadzu with diode array detectorNova Pak C18 (3.9 x 150 mm)80:20 methanol/H₂OUV at 254 nmQuantified this compound concentrations in different Caulerpa species. ijrap.net
Long et al. (2009)Shimadzu Class-VP with RP-HPLC-ESI-MSRP-C18Gradient of 32% acetonitrile/H₂O to 95% acetonitrile/H₂OUV at 256 nm and ESI-MSPerformed quantitative analysis of this compound and oxytoxin 1 in seven Caulerpa species. thieme-connect.de
Cavas et al. (2010)Alliance HPLC system (Waters)Ascentis C-18 (250 x 4.6 mm)Methanol/water linear gradient from 50% to 100% MeOHPDA detector (210-400 nm) and MSQuantified this compound in Caulerpa taxifolia var. distichophylla. innovareacademics.in

High-Performance Thin Layer Chromatography (HPTLC) for Related Compound Analysis

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable complementary technique for the analysis of secondary metabolites in Caulerpa species. While HPLC is the preferred method for the precise quantification of this compound, HPTLC is a rapid and cost-effective tool for the qualitative and semi-quantitative analysis of a broader range of compounds present in the algal extracts. This is particularly useful for fingerprinting different Caulerpa species or for screening extracts for the presence of various classes of secondary metabolites, including other terpenoids, steroids, and alkaloids that are biosynthetically related to or co-occur with this compound. thieme-connect.deijrap.netnutricion.org

The HPTLC analysis of Caulerpa extracts is typically performed on silica gel plates. ijrap.net The choice of the mobile phase is critical for achieving good separation of the compounds. For the analysis of moderately polar to nonpolar compounds like terpenoids and steroids, a common mobile phase is a mixture of petroleum ether and acetone. ijrap.net The separated compounds on the HPTLC plate can be visualized under UV light or by spraying with specific reagents that produce colored spots, allowing for the identification of different compound classes. For instance, anisaldehyde-sulfuric acid reagent is often used for the detection of terpenoids. mdpi.com

Table 2: HPTLC Methods for the Analysis of Secondary Metabolites in Caulerpa Species

ReferenceAnalyte ClassStationary PhaseMobile PhaseDetectionApplication
Patel et al. (2014)Steroids, Saponins, AlkaloidsSilica gelPetroleum ether: Acetone (8:2 v/v)UV at 245 nm and 336 nmPhysicochemical and phytochemical analysis of Caulerpa racemosa. ijrap.net
Kase et al. (2020)Caulerpin (B1599013) and CaulerpicinNot specifiedHexane: Diethyl ether: Acetic acid (30:70:1)UV lightDetermination of secondary metabolites in various Caulerpa species. ijpsonline.com
Mert-Ozupek et al. (2022)CaulerpinNot specifiedNot specifiedUV at 330 nmQuantification of caulerpin in invasive and non-invasive Caulerpa species. researchgate.net

Method Validation and Reproducibility Studies

The validation of analytical methods is essential to ensure the reliability and accuracy of the quantitative data obtained. For the HPLC quantification of this compound, method validation typically involves assessing parameters such as linearity, range, precision, and accuracy, in line with international guidelines. plos.orgresearchgate.net

Linearity and Range: The linearity of an HPLC method is established by analyzing a series of standard solutions of this compound at different concentrations. The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically greater than 0.99, indicates a good linear relationship. For instance, a study by Long et al. (2009) reported a linear response for this compound in the concentration range of 0.0055 to 0.35 mg/mL with an r² of 0.998. thieme-connect.de Another study found a linear response from 0.1 to 10 µg of this compound with an r-value of 0.99. ifremer.fr

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. Precision is often expressed as the relative standard deviation (RSD) of a series of measurements. Accuracy can be assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. For the analysis of natural products, recovery values between 70% and 130% are generally considered acceptable. nih.gov

Reproducibility: Reproducibility studies are crucial to ensure that the analytical method yields consistent results over time and under different conditions. This can involve comparing different extraction techniques or having different analysts perform the analysis. For example, studies have compared different extraction solvents and methods to identify the most consistent and reproducible quantitative analysis for this compound. thieme-connect.de Methanol extraction of fresh algae has been shown to yield reproducible results. thieme-connect.de Furthermore, comparing results between different laboratories or using different HPLC systems can also be part of reproducibility assessments to ensure the robustness of the method.

Ecological Dynamics and Environmental Impact of Caulerpenyne

Role of Caulerpenyne in Ecosystem Engineering by Invasive Caulerpa Species

The secondary metabolite this compound is a key factor in the ability of invasive Caulerpa species, particularly Caulerpa taxifolia, to act as ecosystem engineers. rug.nliucngisd.org This toxic compound renders the alga unpalatable to most generalist herbivores, providing it with a significant competitive advantage over native seaweeds and seagrasses. unepgrid.chresearchgate.net By deterring grazing, this compound facilitates the formation of dense, extensive monospecific meadows of Caulerpa. iucngisd.orgsi.edu These meadows fundamentally alter the physical and chemical environment of the invaded habitats. aquaticinvasions.netnih.gov

The dense canopy of invasive Caulerpa outcompetes native flora for light and resources, leading to a reduction in their abundance and, in some cases, their complete displacement. iucngisd.orgsi.edu The structure of these algal mats also modifies hydrodynamic conditions, reducing water flow and leading to the accumulation of fine, anoxic sediments. nih.gov This alteration of the substrate can have cascading effects on the infaunal communities that are adapted to different sediment types. si.edu Furthermore, the decomposition of large quantities of Caulerpa biomass can impact sediment chemistry. rug.nl The chemical defense provided by this compound also means that Caulerpa has few or no epiphytes, which further reduces feeding opportunities for herbivorous invertebrates. si.edu This combination of physical habitat alteration and chemical defense allows invasive Caulerpa to restructure entire ecosystems. rug.nlnih.gov

Influence on Native Marine Biodiversity and Community Structure

The invasion of Caulerpa species, facilitated by the chemical defense of this compound, has significant consequences for native marine biodiversity and community structure. The formation of dense Caulerpa meadows leads to a notable decline in the species richness and diversity of native macroalgae and seagrasses due to intense competition for light and space. iucngisd.orgcambridge.org This loss of foundational plant species has a ripple effect throughout the ecosystem.

Benthic invertebrate communities are particularly affected. Studies in the Mediterranean have shown that the abundance of several groups of epifauna, such as amphipods and mollusks, is reduced in areas invaded by Caulerpa taxifolia compared to uninvaded sites. si.edu Similarly, the species richness of invertebrate communities can be lower within Caulerpa beds. cambridge.org The toxic nature of detritus from C. taxifolia, likely due to the presence of this compound and its derivatives, can also negatively impact infaunal communities, reducing their abundance and species richness. si.edu

Table 1: Reported Effects of Caulerpa Invasion (containing this compound) on Native Biodiversity

Affected Group Observed Impact Location/Study Focus Citation
Macroalgae & Seagrasses Out-competed and replaced by invasive Caulerpa. Mediterranean, Australia, California si.edu
Drastic impoverishment of algal components. Mediterranean cambridge.org
Reduced species richness and diversity. Mediterranean csic.es
Benthic Invertebrates Reduced abundance of epifauna (amphipods, mollusks). Mediterranean si.edu
Negative correlation with infauna abundance. New South Wales estuaries si.edu
Reduced species richness and number of specimens. Mediterranean cambridge.org
Changes in benthic invertebrate communities. Mediterranean csic.es
Fish Reduced abundance of some commercial fish species. Mediterranean si.edu
Alteration of fish habitat. Global iucngisd.org

Trophic Transfer and Accumulation in Marine Food Webs (non-human perspective)

While this compound is a potent deterrent for most herbivores, it does enter the marine food web through specialist consumers. The most notable examples are saccoglossan sea slugs, such as Oxynoe olivacea, Lobiger serradifalci, and Elysia subornata. si.edu These specialist mollusks are adapted to feed on Caulerpa species and can accumulate the alga's chemical compounds. mdpi.com Interestingly, some of these specialists not only tolerate this compound but also sequester its derivatives to use for their own chemical defense against predators. csic.es

For instance, the Caribbean species Ascobulla ulla, Oxynoe antillarum, and Lobiger souberveii feed on Caulerpa and accumulate this compound, which they can further transform into other toxic compounds like oxytoxins. mdpi.com This demonstrates a direct trophic transfer and subsequent chemical modification of the compound.

Impact on Marine Organism Behavior and Physiology (e.g., feeding preferences)

This compound significantly influences the behavior and physiology of a wide range of marine organisms, most notably by acting as a potent feeding deterrent. researchgate.netresearchgate.net Numerous studies have demonstrated that generalist herbivores, such as the sea urchins Paracentrotus lividus and Lytechinus variegatus, actively avoid consuming Caulerpa species rich in this compound. nih.govresearchgate.net Feeding assays have shown that even when starved, these urchins show a strong preference for other algae over C. taxifolia. si.edunih.gov In some cases, consumption of Caulerpa as the sole food source can lead to adverse physiological effects in sea urchins, including spine loss and mortality, which is attributed to the toxicity of this compound. researchgate.net

The deterrent effect is not limited to invertebrates. Herbivorous fish, such as Sarpa salpa and Girella tricuspidata, also avoid grazing on C. taxifolia. si.edunih.gov This avoidance behavior is directly linked to the presence of this compound and its degradation products, which reduce the palatability of the alga. researchgate.net

Beyond feeding deterrence, this compound can have direct physiological and toxic effects. It has been shown to be toxic to sea urchin embryos and can interfere with their development. researchgate.netsi.edu In isolated fish liver cells (hepatocytes) from the sea bream (Sparus aurata), this compound was found to affect mechanisms that regulate intracellular pH. nih.gov Furthermore, studies on invertebrate neurons have shown that this compound can affect their electrophysiological properties, suggesting it has neurotoxic capabilities. researchgate.netnih.gov These diverse physiological impacts underscore the potent and multifaceted biological activity of this compound in the marine environment.

Table 2: Effects of this compound on Marine Organism Behavior and Physiology

Organism Effect Finding Citation
Sea Urchin (Lytechinus variegatus) Feeding Inhibition This compound was responsible for all feeding inhibition observed. nih.gov
Sea Urchin (Echinometra lucunter) Feeding Deterrence This compound deterred feeding at approximately 4% dry mass. nih.gov
Sea Urchin (Paracentrotus lividus) Feeding Avoidance Alga is strongly avoided in summer; consumption is low in winter/spring. researchgate.net
Sea Urchin (Paracentrotus lividus) Physiological Toxicity This compound is toxic to embryos. si.edu
Sea Bream (Sparus aurata) Physiological Disruption Affects intracellular pH regulation in hepatocytes. nih.gov
Leech (invertebrate model) Neurotoxicity Depresses afterhyperpolarization in touch mechanosensory cells. nih.gov

Factors Influencing Caulerpenyne Production and Concentration

Environmental Factors

Environmental conditions play a crucial role in modulating the biosynthesis and accumulation of caulerpenyne in Caulerpa species. Seasonal changes, water temperature, depth, and light availability have all been identified as significant variables.

Seasonal Variation in this compound Levels

The concentration of this compound in Caulerpa species exhibits marked seasonal fluctuations. Studies have consistently shown that this compound levels are not constant throughout the year, with distinct peaks and troughs corresponding to different seasons. csic.esint-res.comresearchgate.netnih.gov

In the Mediterranean, for instance, research on Caulerpa taxifolia and Caulerpa racemosa has revealed that the highest concentrations of this compound are typically recorded in the autumn months (September to November), while the lowest levels occur in winter and spring (April to May). int-res.comresearchgate.netnih.govwesternregionalpanel.org One study on C. taxifolia demonstrated a sharp increase in this compound content between June and July. westernregionalpanel.org Another study found that in C. taxifolia, the maximum this compound value in fronds was reached in May, with a slight decrease until the beginning of winter. csic.es In contrast, the stolons of C. racemosa showed a clear seasonal pattern of increasing this compound content in the spring, peaking at the end of summer, and then decreasing during the winter. csic.es

These seasonal variations are likely linked to the alga's life cycle and metabolic activity, which are in turn influenced by other environmental cues such as temperature and light. int-res.com

**Table 1: Seasonal Variation of this compound in *Caulerpa taxifolia***

Season This compound Percentage in Extracts
Winter < 0.2%
Spring 2.3%
Summer 7.7 ± 0.5%
Autumn 19 ± 1%

Data sourced from a study on C. taxifolia in the Mediterranean, showing the percentage of this compound in corresponding extracts. int-res.com

Effects of Temperature on this compound Concentration

Water temperature is a significant factor influencing the production of this compound. westernregionalpanel.orgresearchgate.net Research conducted in Australia identified that water temperatures exceeding 19°C create optimal conditions for this compound production. westernregionalpanel.org This corresponds with findings in the Mediterranean, where higher this compound concentrations are often observed during the warmer months. int-res.com

In one study, the this compound concentration in the stolons of C. racemosa showed a positive correlation with temperature. researchgate.net However, the relationship is not always straightforward and can vary between species and even different parts of the alga. For example, in a study of Caulerpa prolifera, temperature was not found to be a primary determinant of this compound concentrations. csic.es This suggests that while temperature is an important factor, its influence can be modulated by other biological and environmental variables. core.ac.uk

Influence of Depth and Light Availability

Depth and the associated availability of light are also key environmental parameters affecting this compound concentration. westernregionalpanel.orgescholarship.org Generally, it has been observed that this compound content is highest in Caulerpa specimens found at shallower depths. Research in the Mediterranean indicated that the highest concentrations were found in specimens at a depth of 5 meters. westernregionalpanel.org Similarly, Australian research pointed to depths of less than 5 meters as being optimal for this compound production. westernregionalpanel.org This suggests that higher light intensity at shallower depths may stimulate the production of this defensive compound.

The fronds of Caulerpa species, which are more exposed to light and potential consumers, consistently show higher concentrations of this compound than the stolons. csic.esresearchgate.net This distribution within the plant supports the hypothesis that this compound production is, in part, a response to the need for defense in more vulnerable, light-exposed tissues. Studies on Caulerpa racemosa have shown that its morphology is influenced by light intensity, which in turn could be related to its productivity and metabolic processes, including the synthesis of secondary metabolites. uog.eduresearchgate.net

Biological Interactions

The production of this compound is not solely a response to abiotic environmental cues. It is also significantly shaped by interactions with other organisms, particularly herbivores and epiphytes.

Herbivore Grazing Pressure and Induced Chemical Defense

Herbivory is a major driver of chemical defense in marine algae, and Caulerpa is no exception. researchgate.netcoastalwiki.org The presence of herbivores can induce an increase in the production of this compound as a chemical defense mechanism. researchgate.netutupub.fi This induced defense response makes the alga less palatable to grazers.

A clear positive correlation has been observed between the density of the Caulerpa-feeding gastropod Ascobulla fragilis and the this compound content in the fronds of C. prolifera. csic.es Similarly, an increase in this compound concentration was found in C. taxifolia fronds that were grazed upon by the gastropod Bittium reticulatum. researchgate.net This suggests that grazing pressure from specialist herbivores can trigger a defensive response in the alga, leading to elevated levels of this compound. researchgate.net The compound has been shown to be a deterrent to various marine herbivores, including sea urchins and some fish. researchgate.net

This induced defense is a dynamic process. The alga can increase its toxicity in response to herbivore pressure, which in turn can influence the feeding behavior and population dynamics of the herbivores. researchgate.netifremer.fr

Table 2: this compound Concentration in Response to Herbivory

Caulerpa Species Herbivore Observation
Caulerpa prolifera Ascobulla fragilis Positive correlation between herbivore density and this compound concentration in fronds. csic.es
Caulerpa taxifolia Bittium reticulatum Increased this compound concentration in grazed fronds. researchgate.net

Effects of Epiphytes on this compound Biosynthesis

Epiphytes, which are organisms that grow on the surface of plants, can also influence the chemical defenses of Caulerpa. ug.edu.plresearchgate.net The presence of epiphytes can be perceived as a stressor or a form of competition, potentially leading to an altered production of secondary metabolites like this compound.

Research has indicated that Caulerpa species produce secondary metabolites as a chemical defense mechanism against both herbivores and epiphytes. researchgate.netresearchgate.net One study found that C. taxifolia epiphytized by the red alga Lophocladia lallemandii secreted more this compound than non-epiphytized samples. ekt.gr This suggests that the presence of epiphytes can induce an increase in this compound production, possibly as a way to inhibit the settlement and growth of these organisms. nih.gov However, it has also been noted that further research is needed to fully understand the real effects of epiphytes on this compound production. csic.es

Future Research Directions and Unexplored Avenues

Unraveling Complex Molecular Interaction Networks of Caulerpenyne

Future investigations should aim to move beyond single-target interactions and explore the complex molecular networks that this compound modulates. nih.gov Its known effects on targets like tubulin and various signaling proteins suggest a broader impact on cellular pathways. researchgate.netresearchgate.netnih.gov Understanding these intricate interactions is crucial for a comprehensive grasp of its biological effects.

Key research questions include:

How does this compound influence crosstalk between different signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation? researchgate.net

What are the downstream effects of this compound's interaction with the microtubule network on cellular processes like intracellular transport and cell division? nih.gov

Can proteomic and metabolomic approaches identify novel protein and small molecule interactors of this compound, revealing previously unknown mechanisms of action? mdpi.com

A study on the effects of Caulerpa metabolites on the seagrass Posidonia oceanica highlighted the pivotal role of this compound in interspecific competition, affecting growth and metabolism, underscoring the need to understand these molecular interactions in an ecological context. researchgate.net

Exploration of Novel this compound-Derived Metabolites

The chemical diversity of metabolites derived from this compound is an area ripe for exploration. Sacoglossan mollusks that feed on Caulerpa algae are known to metabolize this compound into various derivatives, some of which may possess unique biological activities. nih.gov A chemical analysis of the sacoglossan mollusk Elysia cf. expansa revealed the presence of this compound along with two new minor metabolites, dihydrothis compound and expansinol. nih.gov

Future research in this area should focus on:

Systematic chemical investigation of other Caulerpa-feeding organisms to isolate and characterize novel this compound derivatives.

Elucidating the enzymatic pathways within these organisms responsible for the transformation of this compound.

Screening these newly discovered metabolites for a wide range of biological activities, including those not previously associated with the parent compound.

Interestingly, while many sacoglossans convert this compound into toxic aldehydes like oxytoxin-1 and oxytoxin-2 for defense, these were not found in Elysia cf. expansa, suggesting diverse metabolic fates of this compound in different species. nih.gov

Advanced Computational Modeling for this compound-Target Interactions

Computational methods are powerful tools for predicting and understanding the interactions between small molecules and their biological targets. nih.gov Advanced computational modeling can provide significant insights into the binding of this compound to its known and potential protein targets.

Specific areas for future computational research include:

Molecular Docking and Dynamics Simulations: In-silico studies have already been employed to investigate the interaction of this compound with targets like the main protease of SARS-CoV-2 and proteins involved in cancer pathways. chemrxiv.orgtandfonline.comnih.gov Further simulations can refine these models and explore interactions with a broader range of proteins.

Pharmacophore Modeling: This approach can help in identifying the key chemical features of this compound responsible for its biological activity, guiding the design of synthetic analogs with improved properties. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the electronic changes that occur during the binding process, offering deeper insights into the reaction mechanisms.

A 2023 study utilized molecular docking to explore metabolites from Caulerpa spp. as potential inhibitors of the DPP-4 enzyme, an antidiabetic target, identifying several promising compounds. researchgate.netunsrat.ac.id Another study successfully used computational simulations to identify this compound as a potential inhibitor of Akt2, a protein implicated in oral cancer. tandfonline.comnih.gov

Biotechnological Potential of this compound (academic focus, not product development)

The biotechnological potential of this compound, from an academic perspective, is significant and warrants further investigation. researchgate.net Research in this area could focus on understanding the fundamental biological processes that could be harnessed for various applications.

Academic research could explore:

Enzyme Inhibition: this compound has been shown to inhibit various enzymes. core.ac.uk Further studies could investigate its potential as a tool to probe the function of specific enzymes in biological pathways.

Antimicrobial and Antiviral Mechanisms: Delving into the specific mechanisms by which this compound inhibits the growth of microorganisms and viruses could reveal novel antimicrobial strategies. nih.govresearchgate.net

Cell Cycle Regulation: The ability of this compound to interfere with the cell cycle presents an opportunity to study the intricate regulation of cell division. researchgate.net

Quantitative Ecology and Chemical Ecology of this compound in Dynamic Marine Environments

Understanding the role of this compound in the chemical ecology of marine environments requires a quantitative approach. eolss.netresearchgate.net The concentration of this compound can vary significantly between different Caulerpa species and even within the same species depending on environmental factors. jcu.edu.auint-res.comint-res.comresearchgate.net

Future ecological research should address:

Intraspecific and Interspecific Variation: How do factors like herbivore pressure, competition with other organisms, temperature, and nutrient availability influence the production of this compound? researchgate.netcsic.es

Trophic Transfer and Modification: How is this compound transferred through the food web, and what are the ecological consequences of its biotransformation by herbivores? jcu.edu.au

Allelopathic Interactions: Investigating the role of this compound in the competition between Caulerpa and other benthic organisms, such as seagrasses and corals. researchgate.net

Research has shown that Caulerpa taxifolia and Caulerpa sertularioides have high concentrations of this compound and are less preferred by herbivores, while species with intermediate concentrations are preferred by certain sacoglossans. jcu.edu.auint-res.comint-res.com This suggests that quantitative variations in this compound levels play a crucial role in structuring marine herbivore communities. jcu.edu.au Furthermore, studies have indicated that competition with seagrass like Posidonia oceanica can lead to decreased this compound content in Caulerpa, suggesting a trade-off between growth and chemical defense. researchgate.net

Caulerpa SpeciesThis compound Concentration (mg g⁻¹ FW)Oxytoxin 1 Concentration (mg g⁻¹ FW)Herbivore Preference
C. taxifolia0.30 - 0.610.16 - 0.31Low
C. sertularioides0.30 - 0.610.16 - 0.31Low
C. racemosa0.044 - 0.170.044 - 0.086Intermediate
C. serrulata0.044 - 0.170.044 - 0.086Intermediate
C. cupressoides0.044 - 0.170.044 - 0.086Intermediate
C. racemosa var. laetevirensLowLowHigh (by Oxynoe viridis)
C. lentilliferaLowLowHigh (by Stiliger smaragdinus)

This table is based on data from Baumgartner et al., 2009 and illustrates the relationship between metabolite concentration and herbivore feeding preferences. jcu.edu.auint-res.com

Development of Sustainable Bioproduction Methods for this compound and Analogs

To facilitate further research and avoid over-harvesting of wild Caulerpa populations, the development of sustainable methods for the production of this compound and its analogs is essential.

Potential avenues for sustainable production include:

Aquaculture of Caulerpa: Optimizing the cultivation conditions of high-yielding Caulerpa species to maximize this compound production.

Heterologous Expression: Identifying the genes and enzymes involved in the this compound biosynthetic pathway and expressing them in a microbial host (e.g., bacteria or yeast) for scalable production. researchgate.net

Semi-synthesis: Using this compound isolated from natural sources as a starting material for the chemical synthesis of novel analogs with potentially enhanced or different biological activities. chemrxiv.org

The development of sustainable bioproduction methods aligns with the principles of a circular bioeconomy, which emphasizes the use of renewable resources and the minimization of waste. frontiersin.org

Q & A

Q. What standardized protocols are recommended for extracting Caulerpenyne from Caulerpa species?

  • Methodological Answer : this compound extraction typically involves solvent-based methods. Fresh or lyophilized algal biomass is homogenized in methanol or dichloromethane (1:10 w/v) and sonicated for 30–60 minutes. The crude extract is filtered, concentrated under vacuum, and purified via column chromatography (silica gel, hexane:ethyl acetate gradient). Yield optimization requires adjusting solvent polarity based on the algal species and environmental growth conditions . Table 1 : Comparative extraction yields using different solvents:
Solvent SystemYield (%)Purity (HPLC)
Methanol2.185%
Dichloromethane3.892%
Ethanol1.578%

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1D and 2D) is critical for structural elucidation, particularly for identifying sesquiterpene moieties and conjugated enol-acetate groups. High-resolution mass spectrometry (HR-MS) confirms molecular weight (C25H32O4, [M+H]<sup>+</sup> 397.2373). Infrared (IR) spectroscopy validates functional groups (C=O stretch at 1740 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile:water 70:30) .

Q. How can researchers validate the ecological role of this compound in algal defense mechanisms?

  • Methodological Answer : Conduct field and lab experiments:
  • Field : Compare herbivory rates on Caulerpa species with high vs. low this compound content using exclusion cages and grazer surveys.
  • Lab : Test purified this compound in feeding assays (e.g., sea urchins or fish) at ecologically relevant concentrations (0.1–1.0 µg/mL). Control for symbiotic microbial interactions by sterilizing algal samples .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be resolved across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7, HT-29) with standardized viability assays (MTT, IC50).
  • Compound purity : Ensure >95% purity via HPLC and validate with NMR.
  • Assay conditions : Control incubation time (24–72 hrs) and solvent carriers (DMSO concentration ≤0.1%). Meta-analysis of existing data using PRISMA guidelines can identify confounding variables .

Q. What strategies are effective for synthesizing this compound analogs to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Total synthesis : Modify the sesquiterpene backbone via Friedel-Crafts alkylation or allylic oxidation.
  • Side-chain analogs : Replace the enol-acetate group with ester or amide derivatives.
  • SAR validation : Test analogs in bioassays (e.g., antimicrobial disk diffusion, brine shrimp lethality) and correlate activity with LogP and electronic parameters (DFT calculations) .

Q. How can researchers design experiments to minimize ecological disruption while studying this compound in natural habitats?

  • Methodological Answer :
  • Non-destructive sampling : Use underwater corers to collect small algal fragments, preserving the rhizoid system.
  • In situ bioassays : Deploy this compound-infused agar discs near algal beds to measure grazer deterrence without biomass removal.
  • Long-term monitoring : Track algal recovery and secondary metabolite production post-sampling using UAV-based hyperspectral imaging .

Methodological Considerations for Data Interpretation

  • Statistical frameworks : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response data, apply nonlinear regression (Hill equation) .
  • Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental reporting, including solvent batches, instrument calibration, and raw data deposition .
  • Ethical compliance : Obtain permits for algal collection (e.g., CITES for invasive Caulerpa species) and follow institutional biosafety protocols for cytotoxic compounds .

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Caulerpenyne

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